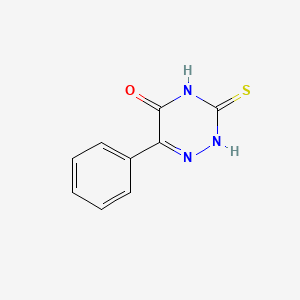

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives of 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- involves intricate chemical reactions. For instance, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, a derivative, is synthesized through the reaction of 3-amino-2-benzyl-6-hydrazino-1,2,4-triazin-5(2H)-one with carbon disulfide in a water/pyridine mixture or by reacting 6-amino-3(2H)mercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one with benzyl bromide (Hwang et al., 2006).

Molecular Structure Analysis

The molecular structure of these compounds showcases significant intricacies. For instance, the synthesized 6-amino derivative crystallizes in the monoclinic space group P2(1)/c, displaying extensive intermolecular N-H...N and N-H...O hydrogen bonding, which is further stabilized by pi-pi stacking interactions, illustrating the compound's complex molecular geometry (Hwang et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving 1,2,4-Triazin derivatives are diverse. For instance, 3-Mercapto-5,6-diphenyl-1,2,4-triazine reacts with Grignard reagents to yield various compounds, demonstrating the reactivity of the CN position and illustrating the compound's versatile chemical behavior (Mansour & Ibrahim, 1972).

Physical Properties Analysis

The physical properties, including solubility and crystallization behavior, of 1,2,4-Triazin derivatives are influenced by their molecular structure. The specific crystallization in the monoclinic space group and the resultant density and molecular packing are critical aspects of their physical characteristics, as seen in the detailed structural analysis (Hwang et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- and its derivatives are pivotal in the synthesis of functionalized molecules due to their reactivity towards electrophilic and nucleophilic reagents under different conditions. This adaptability makes them essential probes in medicinal, pharmacological, and biological fields for creating drugs, semi-drugs, and bioactive systems. Their synthesis and behavior towards various reagents have been explored extensively, highlighting their potential in creating anticancer, anti-HIV, antimicrobial agents, and their enzymatic effects, such as influencing cellobiase production by fungi (Makki et al., 2019).

Biological Activities

The compound and its related triazole derivatives exhibit a broad range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Their structural versatility allows for various chemical modifications, making them a promising direction for scientific research in developing biologically active substances (Ohloblina, 2022).

Pharmacological Significance

Triazine scaffolds, including 1,2,4-triazine derivatives, are of interest in medicinal chemistry for their wide spectrum of pharmacological activities. These include acting as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. This diverse range of actions positions the triazine nucleus as a core moiety for future drug development, underscoring its pharmacological significance (Verma et al., 2019).

Environmental Applications

Beyond pharmacological applications, 1,2,4-triazine derivatives also find utility in environmental and food analysis. They serve as key components in the development of immunoassays and biosensors for detecting contaminants such as herbicides and toxic metabolites. This showcases the compound's versatility in addressing environmental safety and food quality concerns (Fránek & Hruška, 2018).

Organic Synthesis Industry

In the fine organic synthesis industry, amino-1,2,4-triazoles, related to 1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-, are crucial raw materials. Their applications span the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. This highlights the compound's role in synthesizing various agricultural and medical products, reflecting its broad industrial significance (Nazarov et al., 2021).

Zukünftige Richtungen

The future directions for “1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl-” could involve further exploration of its potential applications in medicine, given the reported biological activities of related compounds . More research could also be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.

Eigenschaften

IUPAC Name |

6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS/c13-8-7(11-12-9(14)10-8)6-4-2-1-3-5-6/h1-5H,(H2,10,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQGGKJKDGJEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936387 | |

| Record name | 6-Phenyl-3-sulfanyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Triazin-5-ol, 3-mercapto-6-phenyl- | |

CAS RN |

447-00-7, 16075-92-6 | |

| Record name | 3,4-Dihydro-6-phenyl-3-thioxo-1,2,4-triazin-5(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | as-Triazin-5-ol, 3-mercapto-6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenyl-3-sulfanyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2,3,5,6-Tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoic acid](/img/structure/B1210916.png)